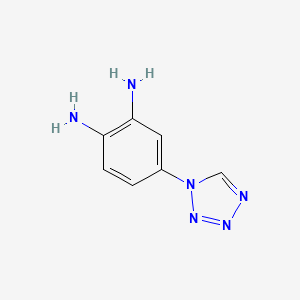

4-(1H-Tetrazol-1-YL)-1,2-benzenediamine

Description

Significance of Tetrazole Heterocycles in Contemporary Chemical Synthesis and Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a prominent structural motif in modern chemical sciences. nih.gov Although not found in nature, its unique physicochemical properties have rendered it invaluable, particularly in medicinal chemistry. lifechemicals.com A key feature of the 5-substituted 1H-tetrazole moiety is its function as a metabolically stable bioisostere of the carboxylic acid group. nih.govacs.org This is attributed to its similar pKa, planar structure, and delocalized electron system, which allows it to mimic the interactions of a carboxylate group with biological receptors while often improving pharmacokinetic properties like lipophilicity and metabolic resistance. nih.gov

Consequently, the tetrazole scaffold is a component of numerous FDA-approved drugs with a wide array of therapeutic applications, including antihypertensive agents like Losartan (B1675146), antibacterial drugs such as Cefotiam, and antiviral compounds. lifechemicals.comacs.orgresearchgate.net Beyond bioisosterism, 1,5-disubstituted tetrazoles can act as mimics for the cis-amide bond, a crucial feature in the design of peptidomimetics. acs.org The high nitrogen content and enthalpy of formation also make tetrazole derivatives useful in materials science, where they are investigated as components of gas generators and high-energy density materials. acs.orgnih.gov The versatility and broad applicability of tetrazoles ensure their continued importance as a privileged scaffold in drug discovery and advanced materials development. nih.govresearchgate.net

Role of Diamine Scaffolds, particularly o-Phenylenediamine (B120857), in Organic Synthesis and Coordination Chemistry

Diamine scaffolds, especially aromatic diamines, are fundamental building blocks in organic synthesis. Among them, o-phenylenediamine (OPD), or benzene-1,2-diamine, is a particularly versatile precursor for a multitude of heterocyclic compounds. wikipedia.org Its ability to undergo condensation reactions with a wide range of electrophiles, such as aldehydes, ketones, and carboxylic acids (or their derivatives), provides direct and efficient routes to valuable chemical structures. wikipedia.orgresearchgate.net For instance, reaction with carboxylic acids or their equivalents yields 2-substituted benzimidazoles, a core structure in many pharmaceuticals, including fungicides like benomyl (B1667996) and fuberidazole. wikipedia.org Similarly, condensation with nitrous acid produces benzotriazole, a well-known corrosion inhibitor, while reaction with α-dicarbonyl compounds leads to quinoxalines. wikipedia.orgwisdomlib.org

In the realm of coordination chemistry, o-phenylenediamine is a crucial ligand precursor. calpaclab.com It can coordinate directly with metal ions or, more commonly, be used to synthesize more complex multidentate ligands, such as Schiff bases formed by condensation with salicylaldehyde. wikipedia.org These ligands form stable complexes with a variety of transition metals, which have applications in catalysis and materials science. wisdomlib.orgrsc.orgrsc.org The rich reactivity of the o-phenylenediamine scaffold makes it an indispensable tool for constructing complex molecular architectures. manavchem.com

Research Rationale for Investigating 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine as a Model Compound and Synthetic Intermediate

The rationale for investigating this compound stems from the strategic combination of the two powerful chemical moieties within a single molecule. This compound serves as an ideal model for exploring the synergistic or novel properties that arise from the fusion of a pharmacologically relevant tetrazole ring with a synthetically versatile o-phenylenediamine scaffold.

The presence of the o-diamine group offers a reactive handle for a wide range of chemical transformations. It can be readily converted into benzimidazoles, quinoxalines, or other fused heterocyclic systems. This makes this compound a highly valuable synthetic intermediate. By using this compound as a starting material, the tetrazole unit can be incorporated into larger, more complex molecules designed for specific applications. For example, cyclocondensation could lead to novel tetrazole-substituted benzimidazole (B57391) derivatives for screening as potential bioactive agents.

Furthermore, the three nitrogen atoms of the diamine and tetrazole groups present multiple coordination sites, suggesting that the compound could function as a unique multidentate ligand for creating novel metal complexes with interesting catalytic or material properties. Investigating this model compound allows researchers to develop synthetic methodologies and understand the electronic and steric interplay between the electron-rich diamine and the unique tetrazole heterocycle, paving the way for the rational design of new functional materials and pharmaceutical candidates. An improved route for synthesizing related 5-methyl-1H-tetrazol-1-yl substituted benzenamines has been reported, highlighting the interest in this class of compounds as precursors to bioactive molecules. amazonaws.com

Potential Synthetic and Characterization Data

While specific peer-reviewed articles detailing the synthesis and full characterization of this compound are not widely documented, its synthesis can be projected from established methods. Characterization can be predicted based on its functional groups.

Plausible Synthetic Route

A likely synthetic pathway would involve a multi-step process starting from commercially available 4-chloro-2-nitroaniline (B28928) or 1,2-dichloro-4-nitrobenzene. A common method for tetrazole formation is the [3+2] cycloaddition of an azide (B81097) source with a nitrile. However, for N-aryl tetrazoles, a common route involves the reaction of an aniline (B41778) with triethyl orthoformate and sodium azide, or the cyclization of an N-aryl imidoyl azide. A plausible route for the title compound could begin with the reduction of one nitro group of 1,2-dinitro-4-(1H-tetrazol-1-yl)benzene, or more likely, the catalytic reduction of a nitro-substituted precursor like 4-(1H-tetrazol-1-yl)-2-nitroaniline. The reduction of a nitro group in the presence of a tetrazole ring using reagents like sodium borohydride (B1222165) (NaBH₄) has been successfully demonstrated for analogous compounds. amazonaws.com

Predicted Spectroscopic Data

The identity and purity of the compound would be confirmed by standard spectroscopic techniques. The table below outlines the predicted data based on the analysis of its functional groups and data from similar compounds like 4-(1H-tetrazol-1-yl)aniline. amazonaws.comnih.gov

| Technique | Functional Group | Predicted Observation |

| FT-IR (cm⁻¹) | Aromatic N-H (Amine) | Two bands in the range of 3450-3250 (asymmetric & symmetric stretch) |

| Aromatic C-H | Stretch around 3100-3000 | |

| C=N / N=N (Tetrazole) | Absorptions in the 1620-1450 region | |

| C-N Stretch | Strong absorption around 1350-1250 | |

| ¹H NMR (ppm) | -NH₂ Protons | A broad singlet around 4.0-5.5 (can exchange with D₂O) |

| Tetrazole C-H Proton | A sharp singlet at a downfield chemical shift, likely > 9.0 | |

| Aromatic Protons | Three signals in the aromatic region (approx. 6.5-8.0), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring | |

| ¹³C NMR (ppm) | Aromatic Carbons | Signals in the range of 110-150 |

| Tetrazole Carbon | A signal in the range of 150-160 | |

| Mass Spec. (m/z) | Molecular Ion [M]⁺ | Expected at approximately 189.0865, corresponding to the formula C₇H₉N₅⁺ |

Disclaimer: The data in this table is predictive and not based on published experimental results for the title compound. It is intended for illustrative purposes based on established spectroscopic principles.

Thermal Properties

Tetrazole-containing compounds are known for their high thermal stability, which is a result of the aromaticity and high nitrogen content of the ring. nih.gov It is expected that this compound would exhibit significant thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would likely show a high melting point followed by decomposition at a significantly higher temperature, a characteristic feature of many energetic materials and stable heterocyclic compounds. nih.govresearchgate.net The decomposition would likely proceed via the loss of nitrogen gas, a common fragmentation pathway for tetrazoles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(tetrazol-1-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEGLPUNQUIOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406402 | |

| Record name | 4-(tetrazol-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944663-31-4 | |

| Record name | 4-(tetrazol-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Tetrazol 1 Yl 1,2 Benzenediamine and Its Analogs

Strategies for Tetrazole Ring Construction

The formation of the tetrazole ring is a cornerstone of synthesizing the target compound and its analogs. Key strategies include [3+2] cycloaddition reactions, multicomponent approaches, and the use of heterogeneous catalysts to create 1-substituted tetrazoles.

Exploration of [3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition reaction, specifically between a nitrile and an azide (B81097), is the most conventional and widely employed method for constructing the 5-substituted 1H-tetrazole ring. thieme-connect.comacs.org This reaction is fundamentally a 1,3-dipolar cycloaddition. thieme-connect.com The process typically involves activating the nitrile with a Lewis or Brønsted acid, which facilitates the nucleophilic attack by the azide anion. youtube.com The resulting intermediate then undergoes cyclization to form the stable, aromatic tetrazole ring. youtube.com

Various catalysts have been developed to improve the efficiency and scope of this reaction. Zinc salts, for instance, are effective catalysts for the addition of sodium azide to a broad range of nitriles in water, including aromatic, alkyl, and vinyl nitriles. organic-chemistry.org Research has also demonstrated the efficacy of cobalt(II) complexes in catalyzing the [3+2] cycloaddition under homogeneous conditions.

A significant advancement in this area is the use of microwave irradiation, which can dramatically shorten reaction times and improve yields. For example, the reaction of nitriles with sodium azide and triethylammonium (B8662869) chloride in nitrobenzene (B124822) under microwave heating produces 5-substituted tetrazoles in good yields, even for sterically hindered substrates. organic-chemistry.org

Table 1: Catalysts in [3+2] Cycloaddition for Tetrazole Synthesis

| Catalyst System | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|

| Zinc Salts (e.g., ZnCl₂) | Aromatic, alkyl, vinyl nitriles | Effective in water, broad scope | organic-chemistry.org |

| Yb(OTf)₃ | Amines, triethyl orthoformate, NaN₃ | Good yields for 1-substituted tetrazoles | organic-chemistry.org |

| Pt NPs@AC | Aryl and heteroaryl nitriles | High yields, short reaction times with microwave | thieme-connect.com |

| Fe₃O₄@chitin | Alkanenitriles, benzonitriles | Magnetically separable, reusable, solvent-free conditions | thieme-connect.com |

Multicomponent Reaction Approaches, including Ugi-Azide Variants, for Diverse Tetrazole Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient pathway to complex molecules from simple starting materials in a single step. For tetrazole synthesis, the Ugi-azide reaction is a prominent example. nih.gov This is a four-component reaction (4CR) that typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and an azide source (often trimethylsilyl (B98337) azide, TMSN₃). acs.org

The reaction mechanism proceeds through the initial condensation of the amine and aldehyde to form an imine. acs.org The imine is protonated by hydrazoic acid (formed in situ) to generate an iminium ion. This is followed by a nucleophilic α-addition of the isocyanide to the iminium ion, creating a nitrilium ion intermediate. Finally, this intermediate is trapped by the azide anion, which then undergoes a 1,5-dipolar electrocyclization to yield the 1,5-disubstituted-1H-tetrazole product. acs.org The Ugi-azide process is highly valued for its ability to quickly generate libraries of structurally diverse tetrazole derivatives by simply varying the starting components. acs.orgresearchgate.net

Another relevant MCR is the three-component synthesis of 1-substituted 5-aminotetrazoles. This method combines an amine, an isothiocyanate, and sodium azide, often promoted by a thiophilic metal salt like bismuth nitrate, to produce the target compounds with high regioselectivity. acs.org

Table 2: Examples of Ugi-Azide Reaction Conditions

| Components | Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aryl-ethanamines, Aldehydes, Isocyanides, TMSN₃ | MeOH, Room Temperature | 1,5-disubstituted-1H-tetrazoles | Catalyst-free, mild conditions, high yields (70-94%) | acs.org |

| Amines, Phenyl isothiocyanate, NaN₃ | Bi(NO₃)₃·5H₂O, Microwave | 1-Substituted 5-aminotetrazoles | High regioselectivity, rapid (2 min), high yields | acs.org |

| Cyclic imines, Isocyanides, TMSN₃ | MeOH, Room Temperature | Tetrazole-derived cyclic amines | Direct preparation of organocatalyst precursors | researchgate.net |

Heterogeneous Catalysis in the Preparation of 1-Substituted Tetrazoles

The use of heterogeneous catalysts in tetrazole synthesis aligns with the principles of green chemistry, offering advantages such as catalyst stability, easy recovery, and reusability. acs.orgorganic-chemistry.org Several nano-catalytic systems have been developed for the synthesis of 1-substituted and 5-substituted tetrazoles.

One notable example is a silver/sodium borosilicate nanocomposite (ASBN), prepared using a plant extract as a reducing and stabilizing agent. acs.orgorganic-chemistry.org This novel heterogeneous catalyst effectively promotes the cycloaddition of various aryl amines with sodium azide and triethyl orthoformate under solvent-free conditions at 120 °C to produce 1-substituted tetrazoles in good to excellent yields. acs.orgorganic-chemistry.org The catalyst can be recovered by simple centrifugation and reused for multiple cycles without a significant drop in activity. organic-chemistry.org

Other effective heterogeneous catalysts include:

Fe₃O₄@PMO–ICS–ZnO: Zinc oxide nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used for the synthesis of 5-substituted-1H-tetrazoles from aldehydes, malononitrile, and sodium azide in ethanol. This system allows for easy magnetic separation and reuse. nih.gov

Fe₃O₄/HT-NH₂-Cu(II) NPs: A copper(II) complex on a magnetic hydrotalcite support catalyzes the one-pot synthesis of 1-substituted-1H-tetrazoles from anilines, triethyl orthoformate, and sodium azide. youtube.com

Nano-TiCl₄·SiO₂: This catalyst has been successfully used in the reaction between benzonitrile (B105546) and sodium azide to produce 5-phenyl-1H-tetrazole in high yield. thieme-connect.com

These examples underscore the trend towards developing robust and environmentally benign catalytic systems for tetrazole synthesis.

Approaches for Benzenediamine Moiety Incorporation and Functionalization

The synthesis of the target molecule requires the formation of a 1,2-benzenediamine (o-phenylenediamine) core substituted at the 4-position with the pre-formed tetrazole ring. This can be achieved either by starting with a pre-functionalized o-phenylenediamine (B120857) or by introducing the amino groups sequentially onto a tetrazole-substituted benzene (B151609) ring.

Condensation Reactions Utilizing o-Phenylenediamine Derivatives

Condensation reactions of o-phenylenediamine and its derivatives are fundamental for building fused heterocyclic systems, particularly benzimidazoles, which are structural analogs of interest. Typically, o-phenylenediamine is condensed with aldehydes or carboxylic acids. google.comacs.org While not a direct route to 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine, these reactions illustrate the core reactivity of the diamine moiety.

A plausible synthetic route to the target compound could involve the condensation of a 4-substituted-o-phenylenediamine. For example, starting with 3,4-diaminobenzonitrile , the nitrile group can be converted to a 5-substituted-1H-tetrazole ring via a [3+2] cycloaddition with sodium azide. thieme-connect.com This would yield 5-(3,4-diaminophenyl)-1H-tetrazole , an isomer of the target compound.

To obtain the specific 1-substituted tetrazole isomer, one could start with an appropriate aniline (B41778). The reaction of anilines with triethyl orthoformate and sodium azide is a known method for producing 1-substituted tetrazoles. organic-chemistry.orgresearchgate.net Therefore, a potential precursor for the target molecule is 4-amino-2-nitroaniline . This compound could undergo tetrazole formation at the 4-amino position, followed by the reduction of the nitro group at the 2-position to yield the final 1,2-diamine structure.

Sequential Functionalization Strategies for Substituted Benzenediamines

Sequential functionalization provides a powerful strategy for constructing highly substituted benzene rings with precise control over the position of each group. The synthesis of this compound can be envisioned through a multi-step sequence starting from a simple benzene derivative.

A logical and effective pathway involves the following key steps:

Nitration: Begin with a suitable aniline, such as p-nitroaniline.

Tetrazole Formation: Convert the amino group of p-nitroaniline into a 1H-tetrazole ring. This is achieved by reacting it with triethyl orthoformate and sodium azide, yielding 1-(4-nitrophenyl)-1H-tetrazole . organic-chemistry.orgresearchgate.netmdpi.com

Second Nitration: Introduce a second nitro group onto the benzene ring. Due to the meta-directing nature of both the existing nitro group and the tetrazole ring, nitration of 1-(4-nitrophenyl)-1H-tetrazole is expected to place the new nitro group at the 2-position (ortho to the first nitro group). This would produce 1-(2,4-dinitrophenyl)-1H-tetrazole .

Reduction: The final step is the selective reduction of both nitro groups to amino groups. This can be accomplished using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation (e.g., H₂ over Pd/C). quora.com This reduction converts 1-(2,4-dinitrophenyl)-1H-tetrazole into the final target compound, This compound .

This sequential approach allows for the methodical construction of the complex substitution pattern required for the target molecule, relying on well-established and reliable organic transformations.

Green Chemistry Principles in Synthetic Route Development for Tetrazole Derivatives

The synthesis of tetrazole derivatives, a critical class of compounds in medicinal chemistry, is progressively incorporating green chemistry principles to mitigate environmental impact and enhance safety. jchr.orgjchr.orgrsc.org The development of eco-friendly synthetic methods aims to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

A primary focus of green synthesis for tetrazoles is the [3+2] cycloaddition reaction between nitriles and an azide source. jchr.orgjchr.org Traditional methods often employed highly toxic and explosive reagents like hydrazoic acid. Modern approaches prioritize safer azide sources, such as sodium azide in combination with catalysts or trimethylsilyl azide, which is considered a safer alternative to metal azides. beilstein-journals.org

The choice of solvent is another cornerstone of green synthetic design. Research has demonstrated the efficacy of using water, a benign and abundant solvent, for tetrazole synthesis. beilstein-journals.org In some cases, a biphasic system of toluene (B28343) and water has led to quantitative product formation. beilstein-journals.org Other green solvents like dimethyl sulfoxide (B87167) (DMSO) have also been used effectively, sometimes in combination with catalysts like copper sulfate (B86663) pentahydrate, to achieve high yields in a one-pot process. jchr.orgjchr.org

Energy consumption is also a key consideration. The use of microwave irradiation has emerged as a significant green technique in tetrazole synthesis. beilstein-journals.orgnih.gov Microwave-assisted reactions often lead to dramatic reductions in reaction time, increased yields, and can enable reactions that are inefficient under conventional heating. beilstein-journals.orgnih.gov This method aligns with the green chemistry principle of designing for energy efficiency.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical step in the synthesis of this compound and its analogs to ensure high yields and purity. Key parameters that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time.

The synthesis of tetrazoles often involves the cycloaddition of an azide to a nitrile. The choice of catalyst can significantly influence the reaction's efficiency. For instance, in the synthesis of 5-substituted 1H-tetrazoles, various copper catalysts have been compared, with copper sulfate pentahydrate (CSPH) in DMSO demonstrating superior performance, achieving yields as high as 95%. jchr.org

The solvent system plays a pivotal role in reaction outcomes. While various organic solvents can be used, the push towards greener chemistry has led to the exploration of alternatives. For example, in a model Passerini-tetrazole reaction, using water as a solvent under microwave conditions provided a promising yield of 52%, whereas other solvents resulted in only trace product formation. beilstein-journals.org The optimization of a biphasic solvent system, such as toluene/water (9:1), has been shown to lead to quantitative product formation with a 90% isolated yield in certain tetrazole syntheses. beilstein-journals.org

Temperature and reaction time are intrinsically linked to yield and reaction efficiency. Microwave-assisted synthesis has proven particularly effective for optimizing these parameters. In the synthesis of (E)-ethyl 2-chloro-2-(arylimino)acetates, a key intermediate for some tetrazole derivatives, conventional heating resulted in long reaction times and low yields. A systematic screening under microwave conditions identified the optimal conditions as 130 °C for 20 minutes, significantly improving the reaction rate and yield. nih.gov However, in other systems, increasing the temperature can lead to reduced yields, indicating that optimal conditions are highly specific to the particular reaction. beilstein-journals.org

The following tables present data from optimization studies for the synthesis of tetrazole derivatives, illustrating the impact of varying reaction conditions.

Table 1: Optimization of Reaction Conditions for a Passerini-Tetrazole Reaction

This table showcases the effect of solvent, temperature, and energy source on the yield of a model tetrazole synthesis.

| Entry | Solvent | Conditions | Yield (%) | Reference |

| 1 | Water | Microwave, 100 °C, 30 min | 52 | beilstein-journals.org |

| 2 | Toluene/Water (9:1) | Room Temp, 24 h | 90 | beilstein-journals.org |

| 3 | Methanol | Room Temp | Trace | beilstein-journals.org |

| 4 | Dichloromethane | Room Temp, 24 h | Moderate | beilstein-journals.org |

Data derived from a study on innovative tetrazole building block synthesis. beilstein-journals.org

Table 2: Catalyst and Solvent Optimization for Tetrazole Synthesis

This table compares the effectiveness of different copper catalysts and solvents in the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst | Solvent | Yield (%) | Reference |

| Copper Sulfate Pentahydrate (CSPH) | DMSO | 95 | jchr.org |

| Copper Sulfate Pentahydrate (CSPH) | Water | >85 | jchr.org |

| Copper Chloride (CC) | DMSO | <90 | jchr.org |

| Copper Acetate (CAC) | DMSO | <90 | jchr.org |

Data derived from a study on green synthesis of tetrazole derivatives. jchr.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the connectivity and spatial arrangement of atoms within a molecule. For 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The 1H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzenediamine ring typically appear as a complex pattern of doublets and doublet of doublets due to spin-spin coupling. The proton of the tetrazole ring is expected to resonate at a significantly downfield chemical shift, a characteristic feature of protons attached to electron-deficient heterocyclic systems. The protons of the two primary amine groups (-NH2) will appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

Based on data from structurally similar compounds, the expected chemical shifts (δ) are presented in the table below. For instance, in related phenylenediamine derivatives, aromatic protons resonate in the range of δ 6.5-7.5 ppm. core.ac.uk The tetrazole proton in 1-substituted tetrazoles often appears above δ 9.0 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Tetrazole-H | ~9.5 - 9.8 | s | - |

| Aromatic-H (adjacent to NH2) | ~6.7 - 6.9 | d | ~8.5 |

| Aromatic-H (meta to NH2) | ~7.2 - 7.4 | dd | ~8.5, ~2.5 |

| Aromatic-H (ortho to tetrazole) | ~7.5 - 7.7 | d | ~2.5 |

| -NH2 | ~4.5 - 5.5 (broad) | s | - |

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the tetrazole ring is expected to appear in the region of δ 140-150 ppm. The aromatic carbons will show a range of chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing tetrazole substituent. Carbons directly attached to the nitrogen atoms of the amine groups will be shifted upfield compared to the others.

Data from related 1,2-diaminobenzene and 1-phenyltetrazole derivatives suggest the following approximate chemical shifts. core.ac.uk

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole-C | ~145 |

| Aromatic C-NH2 (C1, C2) | ~135 - 145 |

| Aromatic C-H (C5, C6) | ~115 - 125 |

| Aromatic C-H (C3) | ~110 - 115 |

| Aromatic C-Tetrazole (C4) | ~130 - 135 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC would definitively link each aromatic proton signal to its corresponding carbon signal, confirming the assignments made from the one-dimensional spectra.

15N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. In this compound, there are six nitrogen atoms in distinct chemical environments: two in the primary amine groups and four in the tetrazole ring. The chemical shifts of the tetrazole nitrogens are particularly informative about the electronic structure of the ring. Studies on similar 1-substituted tetrazoles have shown that 15N chemical shifts can vary significantly depending on the substituent and the position of the nitrogen atom within the ring. acs.orgnih.gov The amine nitrogens are expected to resonate at a much higher field (lower ppm value) compared to the tetrazole nitrogens. science-and-fun.de

| Nitrogen Assignment | Expected Chemical Shift Range (δ, ppm, relative to CH3NO2) |

|---|---|

| -NH2 | -300 to -340 |

| Tetrazole N-1 | -140 to -160 |

| Tetrazole N-2 | -10 to +10 |

| Tetrazole N-3 | -10 to +10 |

| Tetrazole N-4 | -60 to -80 |

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amines, the C-N bonds, the aromatic C-H and C=C bonds, and the vibrations of the tetrazole ring.

The presence of two primary amine groups gives rise to a pair of sharp bands in the 3300-3500 cm-1 region, corresponding to the symmetric and asymmetric N-H stretching vibrations. orgchemboulder.comrockymountainlabs.com The tetrazole ring exhibits characteristic stretching and bending vibrations in the fingerprint region (below 1500 cm-1). researchgate.net

| Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=C Aromatic Ring Stretch | 1580 - 1620 | Medium |

| N-H Bend (scissoring) | 1590 - 1650 | Medium |

| Tetrazole Ring Stretch | 1400 - 1500 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| Tetrazole Ring Vibrations | 900 - 1200 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the benzene (B151609) ring and the tetrazole ring. The presence of the amino groups, which are strong auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The conjugation between the benzene ring and the tetrazole ring will also influence the position and intensity of the absorption bands.

For related aromatic amines and tetrazole-substituted aromatic compounds, π→π* transitions are typically observed in the 250-350 nm range. ijermt.orgresearchgate.net

| Electronic Transition | Expected Absorption Maximum (λmax, nm) | Solvent |

|---|---|---|

| π→π* (Benzene Ring) | ~280 - 320 | Ethanol/Methanol |

| π→π* (Tetrazole Ring/Conjugated System) | ~240 - 260 | Ethanol/Methanol |

Mass Spectrometry (MS) for Molecular Weight Corroboration and Fragmentation Pathway Analysis

The molecular weight of this compound (C₇H₈N₆) is 176.19 g/mol . In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecular ion peak [M]⁺• would be expected at m/z 176.

The fragmentation of tetrazole-containing compounds is often characterized by the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. nih.govrsc.org This would result in a significant fragment ion peak at m/z 148. Subsequent fragmentation could involve the cleavage of the bond between the benzene ring and the remaining heterocyclic moiety.

The phenylenediamine portion of the molecule also contributes to the fragmentation pattern. For instance, 1,2-benzenediamine itself can undergo fragmentation, and its patterns could be superimposed on those of the tetrazole-derived fragments. nist.gov

A proposed, though not experimentally verified, fragmentation table is presented below.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound

| m/z (Proposed) | Ion Formula | Fragment Lost | Notes |

| 176 | [C₇H₈N₆]⁺• | - | Molecular Ion |

| 148 | [C₇H₈N₄]⁺• | N₂ | Loss of nitrogen from the tetrazole ring |

| 120 | [C₆H₆N₃]⁺ | CH₂N₃ | Cleavage of the phenyl-tetrazole bond after initial N₂ loss |

| 108 | [C₆H₈N₂]⁺• | CHN₄ | Cleavage leading to the phenylenediamine radical cation |

X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis

As of the latest literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state molecular architecture and crystal packing is unavailable.

However, analysis of crystal structures of similar tetrazole derivatives provides insights into the likely structural characteristics. For instance, in related compounds like 4-(1H-tetrazol-5-yl)benzoic acid monohydrate and 4-(1H-tetrazol-5-yl)benzene-1,3-diol, the tetrazole and benzene rings are often nearly coplanar. nih.govnih.gov The planarity is influenced by the electronic interactions between the aromatic systems.

The crystal packing in such molecules is typically dominated by a network of intermolecular hydrogen bonds. nih.govnih.govnih.gov The amine groups of the benzenediamine moiety and the nitrogen atoms of the tetrazole ring are strong candidates for hydrogen bond donors and acceptors, respectively. It is highly probable that these interactions would play a crucial role in the three-dimensional supramolecular assembly of this compound.

A table summarizing the expected crystallographic parameters, based on analogous structures, is provided below for theoretical consideration.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for similar aromatic tetrazole compounds. nih.govnih.govnih.gov |

| Space Group | P2₁/c or similar centrosymmetric group | Frequently observed for this class of molecules. mdpi.com |

| Hydrogen Bonding | N-H···N interactions | Expected between the amine hydrogens and tetrazole nitrogens. nih.gov |

| π–π Stacking | Present | Likely between adjacent benzene and/or tetrazole rings. nih.gov |

| Dihedral Angle (Benzene-Tetrazole) | Variable | Dependent on substituent effects and packing forces. |

It must be reiterated that the data presented in this section is based on theoretical predictions and analysis of related compounds, as direct experimental data for this compound is not currently available in published literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure Calculations and Geometry Optimization

No specific studies utilizing Density Functional Theory (DFT) to calculate the electronic structure or optimize the geometry of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine were identified. DFT is a fundamental computational method used to investigate the electronic properties and equilibrium structures of molecules. Such studies on related heterocyclic compounds often employ basis sets like B3LYP/6-311++G(d,p) to achieve a balance between accuracy and computational cost. For a molecule like this compound, a DFT study would typically reveal bond lengths, bond angles, and dihedral angles, providing a foundational 3D model of the molecule's most stable conformation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There are no available studies that report predicted Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational (infrared) frequencies for this compound. The prediction of such spectroscopic data is a common application of computational chemistry, often performed using DFT calculations. nih.govnih.gov These predictions are invaluable for confirming the identity and structure of newly synthesized compounds by comparing theoretical spectra to experimental results. For instance, DFT can calculate vibrational modes that correspond to the stretching and bending of specific bonds, which can then be assigned to peaks in an experimental IR spectrum. nih.gov Similarly, methods like Gauge-Including Atomic Orbitals (GIAO) are used with DFT to predict ¹H and ¹³C NMR chemical shifts with increasing accuracy. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) for Reactivity and Stability Assessments

A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not documented. This type of analysis is crucial for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net The energies and distributions of these frontier orbitals indicate the molecule's electron-donating (nucleophilic) and electron-accepting (electrophilic) sites. researchgate.net While general principles of HOMO-LUMO analysis are well-established for various heterocyclic systems, specific values for the target compound are not available.

Thermochemical Calculations and Thermodynamic Stability Evaluations

No specific thermochemical calculations or thermodynamic stability evaluations for this compound have been published. Such studies are vital for understanding the stability of a compound under different conditions and for predicting its heat of formation. These calculations are particularly important for nitrogen-rich compounds like tetrazoles, which are often investigated as energetic materials. For example, studies on related energetic materials involve calculating heats of formation to evaluate their performance and safety.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking simulations involving this compound as a ligand are not described in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, which is fundamental in drug discovery. ajchem-a.comnih.govwalshmedicalmedia.com These simulations estimate the binding affinity and model the interactions, such as hydrogen bonds and π-stacking, between the ligand and the active site of a receptor. ajchem-a.com While numerous docking studies have been performed on various tetrazole derivatives to explore their potential as inhibitors for different biological targets, none have specifically reported on this compound. ajchem-a.comnih.gov

Reactivity and Chemical Transformations of 4 1h Tetrazol 1 Yl 1,2 Benzenediamine Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) and Tetrazole Rings

The reactivity of the 4-(1H-tetrazol-1-yl)-1,2-benzenediamine system towards substitution reactions is governed by the electronic interplay between the activating amino groups and the deactivating tetrazole ring.

Electrophilic Aromatic Substitution (SEAr): The two amino groups on the benzenediamine portion are powerful ortho-, para-directing activators for electrophilic aromatic substitution. wikipedia.org This strong activation would preferentially direct incoming electrophiles to the positions ortho and para to the amino groups, which are positions 3, 5, and 6. However, the 1H-tetrazol-1-yl substituent is known to be a deactivating, meta-directing group due to its electron-withdrawing nature. In this specific molecule, the positions are already substituted. The strong activating effect of the diamine functionality is expected to dominate, making the benzene ring highly susceptible to electrophilic attack at the available C-5 and C-6 positions. Typical SEAr reactions like nitration, halogenation, and sulfonation would likely proceed readily at these positions under mild conditions.

Cycloaddition Reactions Involving the Tetrazole Moiety as a Building Block

The tetrazole ring is not merely a passive functional group; it can actively participate in cycloaddition reactions, typically following the extrusion of molecular nitrogen (N₂) to form a highly reactive intermediate. daneshyari.com Thermally or photochemically induced decomposition of 1-substituted tetrazoles can generate nitrile imines. nih.govbeilstein-journals.orgacs.org These 1,3-dipolar species are valuable for [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govnih.gov

For this compound, this transformation would involve the cleavage of the tetrazole ring to generate a nitrile imine intermediate. This reactive species could then be trapped in situ by a suitable dipolarophile. This process represents a powerful method for ring-transformation, converting the tetrazole moiety into a different heterocyclic system while retaining the core benzenediamine structure for further functionalization. Studies on diaryltetrazoles show they can serve as photoactivatable precursors for nitrile imines, which readily react with alkenes. nih.gov While high temperatures are often required for thermal decomposition, some tetrazoles can undergo fragmentation under the influence of a Lewis acid. acs.orgresearchgate.net

Condensation Reactions of Diamine Functionalities to Form Heterocyclic Systems

The o-phenylenediamine (B120857) unit is a cornerstone in heterocyclic synthesis, readily undergoing condensation reactions with a variety of bifunctional reagents to form fused ring systems.

Schiff Base Formation

The reaction of the 1,2-diamine moiety with aldehydes or ketones leads to the formation of Schiff bases. Depending on the stoichiometry, either one or both amino groups can react. Condensation with one equivalent of an aldehyde or ketone would produce a mono-Schiff base, while two equivalents would yield a bis-imine. These reactions are often catalyzed by acid and can be carried out under various conditions, including solvent-free and microwave-assisted protocols. researchgate.netnih.govnih.govijpbms.com The resulting imines are not just final products but are also critical intermediates for the synthesis of other heterocyclic systems, such as thiazolidinones and azetidinones. researchgate.net For example, a Schiff base can be cyclized with thioglycolic acid to form a 4-thiazolidinone (B1220212) or with chloroacetyl chloride to yield an azetidin-2-one. researchgate.net

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Type | Ref |

| Various aromatic aldehydes | P₂O₅/SiO₂, room temp, solvent-free | Schiff Base | researchgate.net |

| Substituted benzaldehydes | Ethanol, reflux | Schiff Base | nih.gov |

| Various aldehydes | THF, NaN₃ | Tetrazole from Schiff Base | researchgate.netekb.eg |

| Schiff Base + Thioglycolic acid | Absolute ethanol | 4-Thiazolidinone | researchgate.net |

Benzimidazole (B57391) Annulation and Derivatives Formation

One of the most characteristic reactions of o-phenylenediamines is their condensation with a one-carbon electrophile to form the benzimidazole ring system. nih.govsemanticscholar.org This transformation, known as the Phillips benzimidazole synthesis, is highly versatile. A wide range of reagents can supply the C1 unit, including aldehydes, carboxylic acids and their derivatives (esters, anhydrides, etc.). researchgate.netenpress-publisher.com

When reacting with aldehydes, an initial Schiff base is formed, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. nih.gov Numerous catalysts and oxidants can facilitate this process. The reaction with carboxylic acids often requires heating or the use of dehydrating agents or catalysts like polyphosphoric acid or mineral acids to drive the condensation. researchgate.net The resulting product from this compound would be a 2-substituted-5(or 6)-(1H-tetrazol-1-yl)-1H-benzimidazole, a scaffold of significant interest in medicinal chemistry.

| C1 Source | Catalyst/Conditions | Product | Ref |

| Aldehydes | Various (e.g., Er(OTf)₃, I₂, Nano-Fe₂O₃) | 2-Substituted Benzimidazole | nih.govmdpi.com |

| Carboxylic Acids | Borane-THF or heat | 2-Substituted Benzimidazole | researchgate.net |

| β-Ketosulfones | Acetic acid, reflux | 2-Arylbenzimidazole | researchgate.net |

Formation of Other Heterocyclic Fused Systems (e.g., Benzodiazepines, Quinoxalines)

The synthetic utility of the o-phenylenediamine moiety extends beyond five-membered rings to the formation of larger, seven-membered heterocycles and other fused systems.

Quinoxalines: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct and widely used method for quinoxaline (B1680401) synthesis. nih.gov This reaction is typically high-yielding and can be performed under mild conditions, sometimes catalyzed by acids or metal catalysts. nih.govnih.govorganic-chemistry.orgresearchgate.net Reacting this compound with reagents like benzil (B1666583) (1,2-diphenylethane-1,2-dione) would produce the corresponding 6-(1H-tetrazol-1-yl)-2,3-diphenylquinoxaline. In-situ generation of the dicarbonyl compound from precursors like α-hydroxy ketones is also a common strategy. researchgate.net

Benzodiazepines: These seven-membered rings are typically formed by condensing o-phenylenediamines with β-dicarbonyl compounds, α,β-unsaturated ketones, or ketones. rsc.orgnih.gov For example, reaction with a β-diketone like acetylacetone (B45752) would lead to a 1,5-benzodiazepine derivative. semanticscholar.org A variety of catalysts, including Lewis acids (BF₃-etherate, Yb(OTf)₃) and solid acid catalysts (zeolites), have been employed to facilitate these cyclocondensation reactions under mild conditions. nih.govijtsrd.com The reaction of this compound would yield benzodiazepines bearing a tetrazole substituent, merging two pharmacologically important heterocycles.

| Reagent Class | Catalyst/Conditions | Heterocyclic Product | Ref |

| 1,2-Diketones (e.g., Benzil) | Toluene (B28343), room temp, AlCuMoVP catalyst | Quinoxaline | nih.gov |

| α-Hydroxy Ketones | I₂, DMSO, room temp | Quinoxaline | researchgate.net |

| Ynones (alkyne ketones) | Base-promoted, metal-free | Quinoxaline | organic-chemistry.org |

| Ketones (cyclic/acyclic) | H-MCM-22, acetonitrile, room temp | 1,5-Benzodiazepine | nih.gov |

| β-Diketones/β-Ketoesters | p-TSA/celite, heat | 1,5-Benzodiazepine | semanticscholar.org |

| α,β-Unsaturated Ketones | Zeolite MCM-41, microwave | 1,5-Benzodiazepine | ijtsrd.com |

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies and Property Modulation

The this compound scaffold is a prime candidate for derivatization in medicinal chemistry programs aimed at developing new therapeutic agents. Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's structure to understand how different functional groups and their positions influence biological activity. mdpi.comresearchgate.net

The three distinct regions of the molecule—the tetrazole ring, the benzene ring, and the diamine functionality (or its cyclized derivatives)—can be independently modified.

Tetrazole Ring: The N-H of the tetrazole ring in 5-substituted tetrazoles can form key hydrogen bonds with biological targets. acs.org In 1,5-disubstituted tetrazoles, the nitrogen atoms at positions 3 and 4 are primary hydrogen bond acceptors. acs.orgnih.gov

Benzene Ring: Substituents can be introduced onto the benzene ring to modulate properties like lipophilicity, electronic character, and steric profile. For example, in a related series of tetrazolyl-phenylamides, introducing halogen atoms or methoxy (B1213986) groups at specific positions on the phenyl ring significantly impacted their potency as GPR35 agonists.

Diamine Functionality: As detailed in the sections above, the diamine is most often used as a handle to build new heterocyclic rings (benzimidazoles, quinoxalines, etc.). The substituents introduced during these cyclization reactions (e.g., the R-group at the 2-position of a benzimidazole) provide a major vector for SAR exploration. nih.govmdpi.com

By systematically creating libraries of compounds with variations at these positions, researchers can map the chemical space and identify the structural features required for optimal potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.netnih.gov

| Modification Site | Type of Derivatization | Purpose in SAR | Representative References |

| Diamine Group | Condensation with aldehydes/acids | Form benzimidazoles with diverse C2-substituents | nih.govmdpi.com |

| Diamine Group | Condensation with diketones | Form quinoxalines/benzodiazepines with varied substitution patterns | nih.govnih.govnih.gov |

| Benzene Ring | Electrophilic substitution (e.g., halogenation) | Modulate lipophilicity and electronic interactions | researchgate.net |

| Tetrazole Ring | N-Alkylation/Arylation (on related scaffolds) | Alter H-bonding capacity and steric bulk | nih.govorganic-chemistry.org |

Coordination Chemistry of Tetrazole Containing Benzenediamine Ligands

Ligand Design and Diverse Coordination Modes of Tetrazoles (e.g., via N1, N2, N4 Atoms)

The design of 4-(1H-Tetrazol-1-YL)-1,2-benzenediamine as a ligand is notable for its multiple potential coordination sites. The tetrazole ring itself is a highly versatile coordinating group, capable of binding to metal ions in several different modes. unimi.itarkat-usa.org The deprotonated tetrazolate anion can coordinate through any of its four nitrogen atoms, and it is well-documented to act as a monodentate, bidentate, or bridging ligand. unimi.it

Specifically, coordination can occur via the N1, N2, or N4 atoms of the tetrazole ring. The N1 and N2 positions are part of the tetrazole ring's formal double bonds, while the N4 atom is typically considered more basic. The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the solvent system used, and the presence of other coordinating anions. arkat-usa.org Furthermore, the tetrazole ring can act as a bridging ligand, connecting two or more metal centers to form coordination polymers of one, two, or three dimensions. unimi.it

In addition to the tetrazole moiety, the 1,2-benzenediamine portion of the molecule offers a classic bidentate chelate site. The two adjacent amino groups can coordinate to a single metal ion, forming a stable five-membered ring. This chelation is a common and well-understood feature in coordination chemistry and generally leads to thermodynamically stable complexes. The interplay between the chelating diamine and the versatile tetrazole group would be a key feature of this ligand's coordination chemistry.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt.

Transition Metal Complexes (e.g., Zn(II), Cd(II), Hg(II), Mn(II), Co(II), Ni(II), Cu(II), Pd(II), Pt(II), Ag(I))

A wide range of transition metal complexes could be anticipated. For instance, metals that commonly form stable complexes with nitrogen-donor ligands, such as those listed, would be expected to react readily with this compound. The resulting complexes could be simple mononuclear species, where one ligand coordinates to one metal center, or more complex polynuclear structures and coordination polymers. The formation of coordination polymers with metals like Zn(II) and Cd(II) is a well-documented phenomenon for tetrazole-containing ligands. unimi.it The structure of these complexes would likely be determined using single-crystal X-ray diffraction, which would provide definitive information on the coordination environment of the metal ion and the bonding mode of the ligand.

Lanthanide Coordination Compounds and Photoluminescent Properties

Lanthanide ions are known for their characteristic and sharp emission bands, making their coordination compounds of great interest for applications in lighting, displays, and sensing. nih.gov The this compound ligand, with its aromatic and heterocyclic components, could potentially act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, leading to sensitized luminescence. The efficiency of this energy transfer would depend on the relative energy levels of the ligand's triplet state and the emissive state of the lanthanide ion. The synthesis of lanthanide complexes would typically be carried out in a similar manner to the transition metal complexes, often using lanthanide nitrate or chloride salts.

Spectroscopic (e.g., IR, UV-Vis, Mössbauer) and Magnetic Characterization of Metal Complexes

The characterization of any new metal complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy would be invaluable for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the N-H bonds of the diamine and the C=N and N=N bonds of the tetrazole ring upon coordination would provide clear evidence of complex formation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the case of transition metal complexes. Shifts in the absorption bands of the ligand upon coordination can also be indicative of complexation.

Mössbauer Spectroscopy: For iron-containing complexes, Mössbauer spectroscopy would be a powerful tool to determine the oxidation state and spin state of the iron center.

Magnetic Characterization: The magnetic properties of complexes with paramagnetic metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II)) would be of significant interest. nih.gov Techniques such as magnetometry would be used to measure the magnetic susceptibility of the complexes as a function of temperature. This data can provide insights into the electronic structure of the metal ion and any magnetic interactions between metal centers in polynuclear complexes.

Applications in Catalysis Science with Metal-Tetrazole Complexes

Metal-tetrazole complexes have shown promise in the field of catalysis. researchgate.net For example, metal-organic frameworks (MOFs) containing tetrazole linkers have been investigated as catalysts for various organic transformations. Given the presence of both Lewis basic nitrogen atoms and potentially catalytically active metal centers, complexes of this compound could be explored as catalysts. The benzenediamine moiety could also play a role in modulating the electronic properties of the metal center, thereby influencing its catalytic activity. Potential applications could include oxidation reactions, C-C coupling reactions, and CO2 conversion. nih.gov

Advanced Research Applications of 4 1h Tetrazol 1 Yl 1,2 Benzenediamine and Its Derivatives

Biomedical and Pharmaceutical Research

The tetrazole moiety is a prominent feature in numerous clinically approved drugs, valued for its metabolic stability and its role as a bioisostere of the carboxylic acid group. tandfonline.com This has spurred extensive research into derivatives of 4-(1H-tetrazol-1-yl)-1,2-benzenediamine for various therapeutic applications.

Angiotensin II Receptor Antagonism and Antihypertensive Research

The tetrazole ring is a cornerstone in the design of nonpeptidic angiotensin II type 1 (AT1) receptor antagonists, a major class of antihypertensive drugs. nih.gov The renin-angiotensin system (RAS) is crucial in regulating blood pressure, and the octapeptide angiotensin II (Ang II) is a potent vasoconstrictor. primescholars.com By blocking the AT1 receptor, these drugs effectively lower blood pressure. primescholars.com

Several blockbuster antihypertensive drugs, known as "sartans," incorporate a tetrazole ring which acts as a bioisosteric replacement for a carboxylic acid. tandfonline.com This substitution is critical for oral efficacy, as seen in the development of losartan (B1675146), where the tetrazole derivative proved effective after oral administration while its carboxylic acid counterpart did not. nih.gov The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can enhance bioavailability. nih.govacs.org

Research has focused on synthesizing new derivatives that leverage this principle. Studies on N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amide derivatives showed remarkable antihypertensive activity compared to the standard drug losartan. primescholars.com Similarly, ester derivatives of valsartan (B143634), another tetrazole-containing antihypertensive, have been synthesized and evaluated, with some analogs showing significant potential in lowering blood pressure. mdpi.com The development of pyrazole (B372694) derivatives bearing the 4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl moiety has also led to compounds with potent oral antihypertensive activity. nih.gov A newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), has been shown to reduce blood pressure in spontaneously hypertensive rats, with its mechanism involving the NO/cGMP pathway. nih.gov

Table 1: Examples of Tetrazole Derivatives in Antihypertensive Research

| Compound Class | Key Structural Feature | Research Finding | Reference(s) |

|---|---|---|---|

| Sartan Drugs (e.g., Losartan) | Biphenyl-tetrazole moiety | Tetrazole is a key bioisostere for carboxylic acid, crucial for oral activity and receptor binding. | tandfonline.comnih.gov |

| Substituted Benzimidazoles | Biphenyl-tetrazole backbone | Showed significant AT1 receptor antagonist activity, comparable to losartan. | primescholars.com |

| Pyrazole Derivatives | 4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl moiety | Demonstrated potent oral antihypertensive effects in animal models. | nih.gov |

| Valsartan Ester Derivatives | Ester linkage on valsartan scaffold | Retained antihypertensive potential while showing significant free radical scavenging. | mdpi.com |

Antimicrobial Agent Development (Antibacterial, Antifungal, Antiviral, Antimycobacterial, Antiparasitic)

The tetrazole scaffold is a fertile ground for the discovery of new antimicrobial agents, with numerous derivatives exhibiting a wide spectrum of activity. isfcppharmaspire.com Clinically used antibiotics such as ceftezole (B193878) and cefamandole (B1668816) contain a tetrazole ring, highlighting the potential of this heterocycle in combating bacterial infections. tandfonline.com

Antibacterial: Research has shown that tetrazole derivatives can possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms. tandfonline.com The introduction of a tetrazole group into thiourea (B124793) derivatives has been found to increase their antimicrobial activity. nih.gov Some novel tetrazole-based compounds have demonstrated potent inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. nih.gov The proposed mechanism for some derivatives involves the inhibition of essential enzymes like DNA topoisomerase IV and gyrase. nih.gov

Antifungal: Several tetrazole-containing compounds, including oteseconazole (B609789) and quilseconazole, are used clinically as antifungal agents, demonstrating the effectiveness of this scaffold against fungal pathogens. tandfonline.com

Antiviral: Derivatives of tetrazole have been investigated for their antiviral properties. In one study, nonannulated tetrazolylpyrimidines were synthesized and tested against the H1N1 subtype of the influenza A virus. nih.gov The compound {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid showed moderate anti-influenza activity with very low cytotoxicity, resulting in a selectivity index twice as high as the reference drug rimantadine. nih.gov

Antiparasitic: In the search for new antimalarial drugs, bioisosteric replacement of a carboxylic acid with a tetrazole ring in glutathione (B108866) reductase inhibitors led to compounds with improved antiplasmodial properties, although some tetrazole analogs showed poor activity due to instability in solution. acs.org

Anticancer Activity Mechanisms and Therapeutic Potential

The tetrazole moiety is present in the anticancer drug letrozole (B1683767) and is a feature of many experimental compounds with promising anticancer activity. tandfonline.com Derivatives of this compound and related structures have been explored for their ability to inhibit cancer cell growth through various mechanisms.

One key strategy involves the bioisosteric replacement of other heterocyclic rings with a tetrazole. In a recent study, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of N-(5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anticancer activity. researchgate.netnih.gov The resulting compound, N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, inhibited the growth of chronic myeloid leukemia (K-562) cells at nanomolar concentrations (IC₅₀ of 56.4 nM). researchgate.netnih.govresearchgate.net The mechanism of action for this lead compound was found to involve the induction of DNA damage (single-strand breaks) and apoptosis. researchgate.netnih.gov

Other research has pointed to the ability of tetrazole derivatives to induce apoptosis through mitochondrial dysfunction and caspase activation. Studies on 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the tetrazole scaffold, have also shown potent antiproliferative activity against human breast adenocarcinoma cells (MCF-7). nih.gov

Table 2: Selected Tetrazole Derivatives with Anticancer Activity

| Compound | Cancer Cell Line(s) | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | K-562 (Leukemia), UACC-62 (Melanoma) | Highly potent cytotoxicity at nanomolar concentrations (IC₅₀ = 56.4 nM for K-562). | Induces DNA damage and apoptosis. | researchgate.netnih.gov |

| 4-(1H-tetrazol-1-yl)benzohydrazide derivatives | General cancer cells | Potential to induce apoptosis. | Mitochondrial dysfunction and caspase activation. |

Anti-inflammatory and Analgesic Investigations

Derivatives containing the tetrazole ring have been evaluated for their potential to treat inflammatory conditions. In vivo studies on animal models have demonstrated that certain tetrazole derivatives can significantly reduce inflammation markers, indicating their potential utility in addressing inflammatory diseases. While the specific compound this compound was not the focus of these particular studies, the findings for related tetrazole structures suggest a promising avenue for future research into its derivatives for anti-inflammatory applications.

Bioisosteric Replacement Strategies in Drug Design

One of the most powerful applications of the tetrazole ring in medicinal chemistry is its use as a bioisostere for the carboxylic acid group. tandfonline.com A bioisosteric replacement involves substituting one atom or group of atoms in a compound with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties.

The 1H-tetrazole ring is an effective mimic of the carboxylic acid moiety for several reasons:

Acidity: The pKa of a 5-substituted 1H-tetrazole is approximately 4.5, which is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. cambridgemedchemconsulting.com

Lipophilicity: Tetrazolate anions are generally more lipophilic than the corresponding carboxylates. nih.govacs.org This can lead to better membrane penetration and improved oral bioavailability. rsc.org

Metabolic Stability: The tetrazole ring is metabolically stable and resistant to many of the biotransformations that carboxylic acids can undergo. tandfonline.com This can reduce the risk of metabolism-related liabilities, such as the formation of reactive acyl glucuronides. cambridgemedchemconsulting.com

Hydrogen Bonding: The tetrazole ring can participate in hydrogen bonding interactions similar to those of a carboxylic acid. nih.govcambridgemedchemconsulting.com

This strategy has been successfully employed in the development of angiotensin II receptor antagonists like losartan and in the optimization of inhibitors for other targets, such as Myeloid Cell Leukemia 1 (MCL-1), where tetrazole-containing compounds showed similar or better binding affinity than their carboxylic acid parent compounds. nih.govrsc.org

Materials Science and Engineering

Beyond its biomedical importance, the tetrazole ring's unique chemical properties, particularly its high nitrogen content, make it a valuable component in materials science. Tetrazole derivatives are investigated as high-energy materials, finding potential use as environmentally benign gas generators, rocket propellants, and explosives due to their high heat of formation and relative stability. nih.gov

Research into bistetrazole derivatives has focused on creating new high-energy-density materials (HEDMs). By engineering the structure to include features like unsaturation between tetrazole rings, researchers can enhance the planarity of the molecule, which in turn increases its crystal density. rsc.org A notable example is (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol), which exhibits a remarkably high density (1.91 g cm⁻³) and a calculated detonation velocity (9017 m s⁻¹) superior to that of the conventional explosive RDX. rsc.org This demonstrates the potential of tetrazole-based scaffolds in the development of next-generation energetic materials.

Development of Novel Polymeric Materials and Building Blocks

The tetrazole moiety is increasingly recognized as a versatile building block for the construction of both discrete and polymeric assemblies. researchgate.net Its ability to offer multiple coordination sites allows for the formation of unique and functional architectures in polymer science. researchgate.net Derivatives of this compound are particularly promising as monomers for the synthesis of high-performance polymers such as polyimides. The diamine functionality of the 1,2-benzenediamine portion can readily undergo polycondensation reactions with various dianhydrides to form poly(amic acid)s, which are then chemically or thermally imidized to produce polyimides.

These resulting polyimides often exhibit desirable properties such as high thermal stability, good solubility in organic solvents, and the ability to form flexible, transparent films. For instance, polyimides derived from diamines containing ortho-catenated aromatic rings have shown 5% weight loss at temperatures as high as 380°C. acs.org The incorporation of the tetrazole ring into the polymer backbone can further enhance properties like thermal resistance and nitrogen content.

The development of multifunctional nanomaterials often relies on the precise control over the molecular structure of the polymer building blocks. digitellinc.com The unique structure of this compound and its derivatives makes them ideal candidates for creating tailor-made block copolymers with complex architectures, which are essential for transferring specific functionalities to the final material. digitellinc.com Research has demonstrated the synthesis of nitrogen-decorated polymers through methods like thiol-ene polymerization of tetrazole-containing monomers, leading to materials with potential applications ranging from biomaterials to energy storage. researchgate.net

The following table summarizes the properties of polyimides synthesized from diamines structurally related to this compound, highlighting their potential as high-performance materials.

| Polymer Type | Monomers | Key Properties |

| Aromatic Polyimide | 4-Methyl-1,2-phenylene bis(4-aminobenzoate) and 4,4'-hexafluoroisopropylidenediphthalic anhydride | Soluble in NMP, forms flexible, transparent films, 5% weight loss at 380°C. acs.org |

| Photoactive Polyimides | 5,5′-(9-octyl-carbazole-3,6-diyl)bis[4-phenyl-2-(4-amino-phenyl)-1H-imidazole] and various aromatic dianhydrides | Soluble in polar aprotic solvents, Tg values of 312–330°C, 10% weight loss at 475–495°C. nih.gov |

| Thermally Stable Polyimides | N-(4-(9H-carbazol-9-yl)phenyl)-3,5-diaminobenzamide and aromatic tetracarboxylic acid dianhydrides | Soluble in various organic solvents, Tg in the range of 277–288°C, 10% weight loss above 524°C. africanjournalofbiomedicalresearch.com |

Nonlinear Optical (NLO) Materials Research

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. The design of molecules with large hyperpolarizability is a key focus in this area. "Push-pull" systems, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, are a common strategy for achieving high NLO responses.

Tetrazole derivatives have emerged as interesting candidates for NLO materials. Research into push-pull compounds based on a tetrazole framework has shown that their photophysical and NLO properties can be tuned by modifying substituents. digitellinc.com These molecules have been investigated using techniques such as UV-Vis and fluorescence spectroscopy, with their first hyperpolarizability (a measure of NLO activity) being determined through methods like the solution-based hyper-Rayleigh scattering technique. digitellinc.com

One study reported a tetrazole derivative that exhibits frequency doubling of incident laser light, a hallmark of second-order NLO activity. researchgate.net This effect is attributed to the specific crystalline arrangement of the molecules, which can be influenced by intermolecular interactions such as hydrogen bonding. researchgate.net The design of acridone-based derivatives has also demonstrated that extending the π-system can lead to excellent third-order NLO properties. researchgate.net While direct studies on this compound for NLO applications are not extensively documented, its structure, which combines a potentially electron-donating diamine group with an electron-withdrawing tetrazole ring, suggests it could serve as a valuable scaffold for designing novel push-pull NLO materials.

Luminescent Materials Development

The development of luminescent materials is a burgeoning field with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bioimaging. Tetrazole derivatives have shown significant promise in the creation of novel luminescent compounds, particularly coordination polymers and complexes.

The in-situ synthesis of tetrazole-containing ligands in the presence of metal ions has proven to be an effective strategy for creating luminescent coordination polymers. For example, zinc coordination polymers with tetrazolyl ligands have been synthesized and their luminescent properties investigated. researchgate.net Some of these materials exhibit strong blue fluorescent emission in the solid state at room temperature. researchgate.net

Copper(I) complexes with pyridyl/pyrimidinyl tetrazole chelating ligands have also been developed as stimuli-responsive luminescent materials. globethesis.com These complexes can exhibit mechanochromic and vapochromic luminescence, where their emission color or intensity changes in response to mechanical grinding or exposure to solvent vapors. globethesis.com This behavior is often attributed to changes in the molecular stacking and intermolecular interactions within the crystal lattice. globethesis.com

Furthermore, tetrazole derivatives have been incorporated into highly conjugated systems with other heterocyclic rings, such as s-tetrazine and 4H-1,2,4-triazole, to produce compounds with strong fluorescence emission and high quantum yields. nih.govnih.gov The luminescent properties of these molecules can be tuned by introducing different substituents, allowing for the rational design of materials with specific emission characteristics. mdpi.com A tetrazole derivative has also been designed as a fluorescent "turn-on" sensor for specific metal ions, demonstrating the versatility of this scaffold in luminescent material design. rsc.org

| Luminescent Material | Composition | Luminescent Properties |

| Zinc Coordination Polymer | [Zn(4-MPTZ)2] (4-MPTZ = 5-(4-methylphenyl)tetrazole) | Exhibits luminescent properties. researchgate.net |

| Cadmium Coordination Complex | Cd(L)22] ⋅ 2H2O (HL = a complex pyrazole-tetrazole ligand) | Strong blue fluorescent emission at λmax = 451 nm in the solid state. researchgate.net |

| Binuclear Copper(I) Complexes | Pyridyl/pyrimidinyl tetrazole and bisphosphine ligands | Mechanochromic and vapochromic luminescence. globethesis.com |

| Conjugated s-Tetrazine Derivative | 3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine | Strong fluorescence emission with a high quantum yield. nih.gov |

Energetic Materials Research and Insensitivity Evaluation

The high nitrogen content and significant positive enthalpy of formation of the tetrazole ring make it a key component in the development of advanced energetic materials. researchgate.netmdpi.com Tetrazole-based compounds are often explored as replacements for traditional explosives like TNT and RDX, with the goal of achieving higher performance while improving safety and reducing environmental impact. rsc.org

Research in this area focuses on synthesizing new energetic materials by incorporating tetrazole functionalities into various molecular frameworks, often in combination with other energetic groups such as nitro (-NO2) or nitramine (-NHNO2) groups. researchgate.netrsc.org A key objective is to create materials that are not only powerful but also thermally stable and insensitive to mechanical stimuli like impact and friction. nih.gov

Studies have shown that incorporating the tetrazole functionality into fused-ring systems can lead to energetic materials with excellent thermal stability and remarkable low sensitivities. nih.gov For example, a series of energetic materials based on a 3,6-dinitropyrazolo-[4,3-c]pyrazole framework featuring tetrazole substituents exhibited high decomposition temperatures and insensitivity to impact and friction. nih.gov Similarly, energetic salts based on furazan-functionalized tetrazolates have been synthesized and shown to possess excellent thermal stabilities. researchgate.net

The insensitivity of these materials is a critical factor for their practical application. Statistical modeling approaches, using data from quantum mechanical calculations, are being developed to predict the decomposition temperature and impact sensitivity of structurally diverse tetrazoles. nih.gov These models provide valuable insights into the relationships between molecular structure and energetic properties, aiding in the rational design of safer and more effective energetic materials. nih.gov

| Energetic Compound | Key Features | Performance/Safety |

| 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP) and its ionic derivatives | Fused-ring energetic materials with tetrazole functionality. nih.gov | High thermal stability (up to 329°C), low sensitivity to impact (>20 J) and friction (>360 N). nih.gov |

| Furazan-functionalized tetrazolate-based energetic salts | Energetic salts with a furazan (B8792606) core. researchgate.net | Excellent thermal stabilities and high positive heats of formation. researchgate.net |

| N-rich energetic materials based on a triazole–tetrazole system | Large conjugated systems and extensive hydrogen bonds. rsc.org | One derivative showed a decomposition temperature of 302°C and a detonation velocity of 9341 m s−1. rsc.org |